molecular formula C18H19N3O5S B2481845 N-{3-methyl-4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide CAS No. 926032-69-1

N-{3-methyl-4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2481845
CAS No.: 926032-69-1
M. Wt: 389.43
InChI Key: XUMUZTIOSJYAGD-UHFFFAOYSA-N
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Description

N-{3-methyl-4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring system, a sulfamoyl group, and an acetamide moiety.

Preparation Methods

The synthesis of N-{3-methyl-4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the sulfamoyl and acetamide groups. Common synthetic routes include:

    Formation of the Benzoxazepine Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfamoyl Group: This can be achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-{3-methyl-4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-{3-methyl-4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research may explore its potential as a therapeutic agent, given its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-{3-methyl-4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{3-methyl-4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:

    Benzoxazepines: Compounds with similar ring structures but different functional groups.

    Sulfamoyl Derivatives: Compounds with sulfamoyl groups attached to different core structures.

    Acetamides: Compounds with acetamide groups but different ring systems.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-methyl-4-[(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-11-9-13(20-12(2)22)4-6-17(11)27(24,25)21-14-3-5-16-15(10-14)18(23)19-7-8-26-16/h3-6,9-10,21H,7-8H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMUZTIOSJYAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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